4-Methylbenzylzinc chloride

Übersicht

Beschreibung

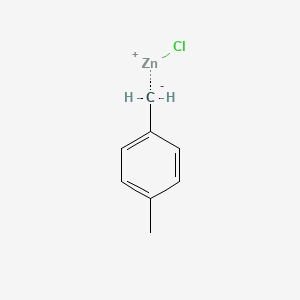

4-Methylbenzylzinc chloride is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylbenzylzinc chloride can be synthesized through the reaction of 4-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:

CH3C6H4CH2Cl+Zn→CH3C6H4CH2ZnCl

The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting this compound is often used as a solution in THF for ease of handling and application.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylbenzylzinc chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as the Negishi coupling.

Addition Reactions: Aldehydes and ketones are common substrates, and the reactions are usually performed at low temperatures to control the reactivity.

Major Products Formed

Nucleophilic Substitution: The major products are substituted aromatic compounds.

Transmetalation: The major products are biaryl compounds or other coupled products.

Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Methylbenzylzinc chloride is primarily used as a reagent for synthesizing complex organic molecules. Its applications include:

- Nucleophilic Substitution Reactions : It acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. Common electrophiles include alkyl halides and acyl chlorides.

- Transmetalation Reactions : It facilitates cross-coupling reactions by transferring its organic group to metals like palladium or nickel, leading to the formation of biaryl compounds.

- Addition Reactions : The compound can add to carbonyl compounds (like aldehydes and ketones), yielding secondary or tertiary alcohols depending on the substrate used .

Role in Catalysis

In catalysis, this compound serves as a precursor for various catalysts used in chemical transformations. Its ability to participate in transmetalation reactions makes it essential for:

- Cross-Coupling Reactions : Particularly in Negishi coupling, where it forms carbon-carbon bonds between organic groups and metal catalysts.

- Synthesis of Functional Materials : It contributes to the development of polymers and nanomaterials by facilitating reactions that create functionalized materials .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is instrumental in synthesizing biologically active compounds and drug candidates. Its applications include:

- Synthesis of Pharmaceuticals : The compound is used to construct complex structures found in various therapeutic agents.

- Structure-Based Drug Design : Case studies demonstrate its utility in designing inhibitors for specific enzymes, enhancing biological activity through strategic modifications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-methylbenzylzinc chloride involves the transfer of its organic group to an electrophile or metal catalyst. In nucleophilic substitution reactions, the zinc-carbon bond is polarized, making the carbon nucleophilic and capable of attacking electrophilic centers. In transmetalation reactions, the zinc transfers its organic group to another metal, facilitating the formation of new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzylzinc chloride: Similar in structure but lacks the methyl group on the aromatic ring.

Phenylzinc chloride: Contains a phenyl group instead of a benzyl group.

4-Methylphenylzinc chloride: Similar but with the zinc attached directly to the aromatic ring.

Uniqueness

4-Methylbenzylzinc chloride is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.

Biologische Aktivität

4-Methylbenzylzinc chloride is a zinc-based organometallic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Overview of this compound

This compound is a derivative of zinc chloride, which is known for its catalytic properties in various biochemical reactions. Zinc ions play crucial roles in numerous biological processes, including enzyme function, immune response, and cellular signaling. The incorporation of the 4-methylbenzyl group may enhance its reactivity and selectivity towards biological targets.

Zinc ions, as found in this compound, are known to exhibit several biological activities:

- Enzymatic Function : Zinc acts as a cofactor for over 300 enzymes, facilitating various biochemical reactions essential for metabolism and cellular function.

- Antimicrobial Activity : Zinc has been shown to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus by disrupting their cell membranes and interfering with nutrient transport mechanisms .

- Cytoprotection : Zinc protects cells from oxidative stress by stabilizing cellular membranes and modulating the activity of metallothioneins, which are proteins that bind heavy metals and protect against reactive oxygen species (ROS) .

Biological Activity Data

The following table summarizes key findings related to the biological activities associated with zinc complexes, including this compound:

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of zinc complexes, it was found that this compound exhibited significant inhibitory effects on bacterial growth. The study demonstrated that the compound disrupted the integrity of bacterial cell membranes, leading to cell lysis. This suggests potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects

Research on zinc complexes has revealed their cytotoxic effects on cancer cell lines. Specifically, this compound was tested against various human cancer cell lines, showing promising results in inducing apoptosis through ROS-mediated pathways. The compound's ability to accumulate in cellular DNA suggests a mechanism involving direct interaction with genetic material .

Case Study 3: Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of zinc compounds. In vitro studies showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This indicates its potential utility in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWUULKDXWVRPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399441 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-21-3 | |

| Record name | 4-Methylbenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.